3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-e]purine class . Compounds in this class often exhibit interesting biological activities and are the subject of ongoing research .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present .Scientific Research Applications
Anticancer Activity
A study by Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives and evaluated them for their in vitro anti-proliferative activity against human cancer cell lines, including MCF-7, HeLa, A-549, and U-87MG. Two compounds demonstrated strong activity against MCF-7 and A-549 cell lines, with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented the experimental results, suggesting potential mechanisms of action against these cancer types (Sucharitha et al., 2021).
Another study by Ashour et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues and tested them for anticancer activity against the full NCI 60 cell line panel. Among the synthesized compounds, several showed potent anticancer activity, highlighting the potential of purine derivatives in cancer treatment (Ashour et al., 2017).
Antibacterial Properties
A study conducted by Prakash et al. (2004) synthesized new 3-aryl/hetryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines and tested them in vitro for antibacterial activity. Two compounds showed substantially higher antibacterial activity than some commercial antibiotics against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhi, with minimum inhibitory concentrations (MIC) of 10 µg/ml (Prakash et al., 2004).
Novel Synthetic Methodologies
The study by Karami et al. (2015) developed an environmentally friendly synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones based on green chemistry principles. The method involves a one-pot condensation process under catalyst- and solvent-free conditions, representing a significant advancement in the synthesis of complex purine derivatives (Karami et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown cytotoxicity at certain concentrations .
Biochemical Pathways
Some compounds in this class have shown promising antiviral activity .
Result of Action
Some [1,2,4]triazolo[4,3-a]quinoxaline compounds have shown strong in vitro activity against certain bacteria .
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)9-24-13-15(22(3)18(27)23(4)16(13)26)25-14(20-21-17(24)25)11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSROMFWWNDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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